2-[(3-methoxyphenyl)amino]benzoic acid CAS 27693-73-8 physicochemical properties
2-[(3-methoxyphenyl)amino]benzoic acid CAS 27693-73-8 physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2-[(3-methoxyphenyl)amino]benzoic acid (CAS 27693-73-8)
Introduction
2-[(3-methoxyphenyl)amino]benzoic acid, registered under CAS number 27693-73-8, is a substituted benzoic acid derivative.[1][2][3][4] This class of compounds, characterized by the fusion of aminobenzoic acid and a substituted phenyl ring, serves as a crucial scaffold in medicinal chemistry and materials science. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective application in research and development, particularly in areas such as predicting its behavior in biological systems, designing analytical methods for its quantification, and establishing stable formulation strategies.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-[(3-methoxyphenyl)amino]benzoic acid. It consolidates structural information, spectroscopic characteristics, and safety data, while also presenting detailed, field-proven methodologies for its empirical analysis. The protocols described herein are designed to be self-validating, ensuring that researchers can confidently characterize this compound in their own laboratory settings.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 27693-73-8 | [1][2][3] |
| Chemical Name | 2-[(3-methoxyphenyl)amino]benzoic acid | [1][2] |
| Molecular Formula | C₁₄H₁₃NO₃ | [2] |
| Molecular Weight | 243.25 g/mol | [2] |
| Canonical SMILES | COC1=CC=CC(=C1)NC2=CC=CC=C2C(=O)O | |
| InChI Key | A unique InChI Key is not readily available in the provided search results. |
The molecule consists of a benzoic acid core where the amino group at position 2 is substituted with a 3-methoxyphenyl group. This structure imparts both acidic (carboxylic acid) and weakly basic (secondary amine) characteristics, influencing its solubility and potential for hydrogen bonding.
Physicochemical Properties
The following table summarizes the core physicochemical properties. It is important to note that while some properties are empirically determined for related analogs, specific experimental data for 2-[(3-methoxyphenyl)amino]benzoic acid is not widely published. Therefore, this section combines known data of analogs with predicted properties based on its structure.
| Property | Value / Expected Characteristics | Rationale & Comparative Insights |
| Physical Form | Expected to be a crystalline solid at room temperature. | Similar aminobenzoic acid derivatives are typically supplied as crystalline solids or powders.[5][6] |
| Melting Point (°C) | Data not available. Requires empirical determination. | For comparison, 3-aminobenzoic acid melts at 169-171 °C and 2-amino-3-methoxybenzoic acid melts at 169-170 °C, suggesting a relatively high melting point due to potential intermolecular hydrogen bonding.[7] |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO, ethanol, and dimethylformamide. | The presence of two aromatic rings contributes to its lipophilicity. However, the carboxylic acid and amine groups allow for some solubility in polar solvents. The solubility of a related inhibitor, C29, in DMSO and DMF is around 11 and 10 mg/ml, respectively.[5] |
| pKa | Two primary pKa values are expected. | The carboxylic acid group (-COOH) is expected to have a pKa around 4-5, similar to other benzoic acids.[8] The protonated secondary amine (-NH₂⁺-) will have a lower pKa, making it a weak base.[9] The precise values are influenced by the electronic effects of the substituents on both rings. |
Spectroscopic Profile for Structural Confirmation
Spectroscopic analysis is essential for verifying the identity and purity of the compound. While specific spectra for this exact CAS number are not publicly available, the expected characteristics can be expertly inferred from its structure and data from analogous compounds.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]
-
¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the spectrum is expected to show distinct signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).
-
Amine Proton (-NH-): A singlet or broad singlet, with its chemical shift dependent on solvent and concentration.
-
Aromatic Protons (Ar-H): A complex series of multiplets between ~6.5 and 8.0 ppm, corresponding to the protons on the two substituted benzene rings.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8 ppm, integrating to three protons.[11]
-
-
¹³C NMR (Carbon-13 NMR): The spectrum will reveal all 14 carbon environments:
-
Carbonyl Carbon (-C=O): A signal in the 165-175 ppm region.
-
Aromatic Carbons: Multiple signals between 110-160 ppm. The carbon attached to the methoxy group will be significantly downfield.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.[10]
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹.
-
C=C Stretch (Aromatic): Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Methoxy Ether): A strong signal around 1200-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.[10]
-
Molecular Ion Peak (M⁺): In an Electron Ionization (EI) spectrum, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight, 243.25. High-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₄H₁₃NO₃.
Authoritative Analytical Methodologies
To ensure scientific integrity, the following section details robust, step-by-step protocols for determining key physicochemical and analytical properties. These methods are grounded in standard laboratory practices for similar small molecules.
Protocol: Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp, well-defined melting point range (typically < 2 °C) suggests a high-purity compound. Impurities tend to depress and broaden the melting range.
Methodology:
-
Sample Preparation: Ensure the sample of 2-[(3-methoxyphenyl)amino]benzoic acid is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement:
-
Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid scan is required).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T1).
-
Record the temperature at which the entire sample becomes a clear liquid (T2).
-
-
Reporting: The melting point is reported as the range T1-T2. The procedure should be repeated at least twice to ensure reproducibility.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Causality: Reversed-phase HPLC is the gold standard for assessing the purity and quantifying small organic molecules like this one.[12] The method separates the analyte from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.[13] UV detection is suitable due to the presence of chromophoric aromatic rings.[12][14]
Methodology:
-
Materials and Reagents:
-
Reference Standard: 2-[(3-methoxyphenyl)amino]benzoic acid (≥98% purity).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), Methanol (HPLC grade).
-
Reagents: Trifluoroacetic acid (TFA) or Formic Acid.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended for optimal separation.
-
Solvent A: Water with 0.1% TFA.
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient Program:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (A preliminary UV scan is advised to find the λmax for higher sensitivity).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve 10 mg of the compound in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a final concentration of approximately 50 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Data Analysis:
-
Purity Assessment: Purity is calculated based on the peak area percentage. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Quantification: A calibration curve is constructed by injecting a series of known concentrations of the reference standard. The concentration of an unknown sample is determined by comparing its peak area to the calibration curve.
-
Visualizations: Workflows and Conceptual Diagrams
Experimental Workflow for HPLC Analysis
The following diagram outlines the logical steps for performing an HPLC analysis as described in the protocol above.
Caption: Workflow for HPLC analysis of the target compound.
Structure-Property Relationships
This diagram illustrates how the distinct functional groups of the molecule influence its key physicochemical properties.
Caption: Key structure-property relationships of the molecule.
Safety and Handling
Based on data for the compound and its structural analogs, 2-[(3-methoxyphenyl)amino]benzoic acid should be handled with care in a laboratory setting.
-
Hazard Classifications: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (STOT SE 3, H335).[1]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[16] Avoid breathing dust.[16]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[15][17] Avoid ingestion and inhalation.[15]
-
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[16][17]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[17]
-
Conclusion
2-[(3-methoxyphenyl)amino]benzoic acid (CAS 27693-73-8) is a molecule with significant potential in chemical and pharmaceutical research. This guide has established its core identity and detailed its predicted physicochemical and spectroscopic properties based on expert analysis of its structure and related compounds. The provided authoritative protocols for melting point determination and HPLC analysis offer a robust framework for empirical validation and quality control. By integrating this technical knowledge with sound experimental practice, researchers can confidently utilize this compound in their development workflows.
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NextSDS. 2-((3-methoxyphenyl)amino)benzoic acid — Chemical Substance Information.
- Safety Data Sheet. (Source not specified). [URL: Not available]
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Cayman Chemical. C29 PRODUCT INFORMATION.
-
Sigma-Aldrich. 2-Amino-3-methoxybenzoic acid 98.
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BenchChem. Application Note: Protocol for HPLC Analysis of 2-Amino-3-methoxybenzoic Acid in Biological Matrices.
- SAFETY DATA SHEET. (Source not specified, related to 3-Aminobenzoic acid). [URL: Not available]
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SpectraBase. 2-Amino-3-methoxybenzoic acid.
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Fisher Scientific. SAFETY DATA SHEET - 3-Methoxybenzoic acid.
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BenchChem. A Comparative Analysis of Spectroscopic Data for 2-Amino-3-methoxybenzoic Acid from Leading Commercial Suppliers.
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Acmec Biochemical. 2-[(3-Methoxyphenyl)amino]benzoic acid.
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The Royal Society of Chemistry. Supporting information.
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BLDpharm. 27693-73-8|2-[(3-Methoxyphenyl)amino]benzoic acid.
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PubChem - NIH. 2-(2-Methoxyphenyl)benzoic acid.
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NextSDS. 2-[(2-METHOXYPHENYL)AMINO]-BENZOIC ACID — Chemical Substance Information.
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BenchChem. A Comparative Guide to the Spectral Data of 3-(2-Methoxyphenyl)benzoic Acid and Analogs.
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PubChem - NIH. 3-Methoxybenzoic Acid.
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Asian Publication Corporation. Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid.
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Cayman Chemical. 4-Aminobenzoic Acid (sodium salt) PRODUCT INFORMATION.
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PMC. Crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate.
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PMC. (E)-3-[(2-Hydroxy-3-methoxybenzylidene)amino]benzoic acid.
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AppsLab Library. Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
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pKa values for benzoic acid and some hydroxy-, thio-, and amino derivatives.
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Wikipedia. 3-Aminobenzoic acid.
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Google Patents. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
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ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid.
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NIST WebBook. Benzoic acid, 2-methoxy-.
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ResearchGate. Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination.
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Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?.
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PubMed. Different Chromatographic Methods for Simultaneous Determination of Mefenamic Acid and Two of Its Toxic Impurities.
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Merck. 5-Methoxy-2-((4-methoxyphenyl)amino)benzoic acid.
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